2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a cyclopropane ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 3-amino-1,2,4-triazole under acidic conditions . The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated triazole derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals, such as plant growth regulators and pesticides.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit the biosynthesis of certain plant hormones, affecting plant growth and development .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A triazole derivative used as a plant growth retardant.
Methyl-1H-1,2,4-triazole-3-carboxylate: A precursor for nucleoside analogues.
Uniqueness
2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-8(2)4(5(8)7(12)13)6-9-3-10-11-6/h3-5H,1-2H3,(H,12,13)(H,9,10,11) |
InChI Key |
GCPIPRCRZXAEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=NC=NN2)C |
Origin of Product |
United States |
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